molecular formula C16H15N5O4 B2658478 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1211156-54-5

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2658478
CAS No.: 1211156-54-5
M. Wt: 341.327
InChI Key: JKIKBHLRFWUSEM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, an oxadiazole ring, and a benzo[d][1,3]dioxole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in a variety of chemical reactions and could potentially form interesting molecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed new routes to synthesize benzamide-based 5-aminopyrazoles, demonstrating significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020). Another study focused on the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents, indicating their potential in addressing bacterial infections (Palkar et al., 2017).

Anticancer and Anti-Tubercular Activities

Novel pyrazole derivatives have been synthesized, showing tumor cell growth inhibitory activity and potential as anticancer agents (Cui et al., 2019). In addition, compounds with condensed oxadiazole and pyrazine derivatives were evaluated for their anti-tubercular activity, promising more potent alternatives to traditional treatments (El-Azab et al., 2018).

Antimicrobial and Antifungal Properties

The synthesis of novel benzimidazole–oxadiazole hybrid molecules has shown promising antimicrobial activities, including potent anti-tubercular effects against Mycobacterium tuberculosis, highlighting their potential in treating infections resistant to conventional drugs (Shruthi et al., 2016). Another study demonstrated the growth inhibitory effects of synthetic pyrazole derivatives on phytopathogenic fungi, suggesting applications in agriculture to protect crops from fungal diseases (Vicentini et al., 2007).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activities. It could also be interesting to study its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9(2)21-6-5-11(20-21)15-18-19-16(25-15)17-14(22)10-3-4-12-13(7-10)24-8-23-12/h3-7,9H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIKBHLRFWUSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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